1-Nitropyrene

Description

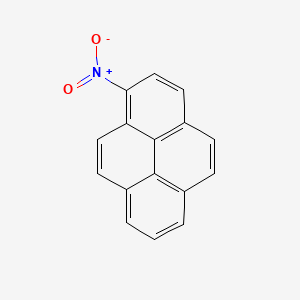

This compound is a nitroarene that is pyrene substituted at the 1-position by a nitro group. A by-product of combustion, it is the predominant nitrated polycyclic aromatic hydrocarbon emitted in a diesel engine. It has a role as a carcinogenic agent. It derives from a hydride of a pyrene.

This compound is a synthetic, light sensitive, yellow crystalline solid that is practically insoluble in water and soluble in diethyl ether, acetone, ethanol, benzene and toluene. It is not used for any commercial applications and is used only for research purposes, principally as a marker for exposure to nitro-polycyclic aromatic hydrocarbons from diesel exhaust. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. This compound is found in particulate emissions from combustion products, of which diesel exhaust is the principle source. The primary route of potential human exposure to this compound is inhalation. This compound is one of the most abundant mononitroarenes detected in ambient air. Occupational exposure to this compound occurs primarily in workers exposed to diesel engine exhaust in the transport industry. It is reasonably anticipated to be a human carcinogen. (NCI05)

Propriétés

IUPAC Name |

1-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLPDGCPYIVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020983 | |

| Record name | 1-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Gold solid; [MSDSonline] | |

| Record name | 1-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | 1-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles or prisms from ethanol | |

CAS No. |

5522-43-0, 63021-86-3 | |

| Record name | 1-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5522-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1665I8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Nitropyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of 1-nitropyrene, a critical compound in environmental and toxicological research. The following sections detail various experimental protocols, present comparative quantitative data, and visualize the procedural workflows.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of pyrene. Various nitrating agents and reaction conditions have been employed to achieve this transformation, each with its own set of advantages and challenges. The most common methods involve the use of nitric acid, either alone or in combination with other reagents.

Nitration using Concentrated Nitric Acid and Sulfuric Acid

A widely used method involves the nitration of pyrene using a mixture of concentrated nitric acid and sulfuric acid in the presence of a solvent like benzene. This method is straightforward and provides a high conversion rate.[1]

Experimental Protocol:

-

Dissolve pyrene in benzene to create a pyrene solution.[1]

-

Prepare the nitrating agent by mixing concentrated sulfuric acid, concentrated nitric acid, and water. Cool the mixture to room temperature.[1]

-

Slowly add the nitrating agent solution to the pyrene solution under constant stirring at room temperature.[1]

-

Continue stirring for a specified duration (e.g., 15-30 minutes) after the addition is complete to ensure the reaction goes to completion.[1]

-

Separate the aqueous phase. Wash the organic phase multiple times with distilled water.

-

Dry the organic phase using a drying agent like anhydrous sodium sulfate.

-

Recover the benzene solvent via distillation.

-

Dry the resulting product to obtain this compound.

Quantitative Data Summary:

| Reactants (Pyrene) | Nitrating Agent Composition | Solvent | Reaction Time | Product Yield | Product Purity | Reference |

| 30 g | 200 mL conc. H₂SO₄, 100 mL conc. HNO₃, 150 mL H₂O | 100 mL Benzene | 15 min | 37.2 g | ~95% | |

| 304 g | 1000 mL conc. H₂SO₄, 500 mL conc. HNO₃, 1000 mL H₂O | 2000 mL Benzene | 30 min | 376.3 g | ~95% | |

| 30 g | 1 L conc. H₂SO₄, 500 mL conc. HNO₃, 1 L H₂O | 100 mL Benzene | 30 min | 37.1 g | ~95% |

Nitration using Nitric Acid in Acetic Acid

Another documented method involves the nitration of pyrene using nitric acid in an acetic acid solvent.

Experimental Protocol:

-

Heat a mixture of pyrene and nitric acid in acetic acid at 50 °C.

Note: The available literature provides a general description of this method without detailed step-by-step protocols or quantitative yield data.

Nitration using Copper(II) Nitrate in Acetic Anhydride

This method utilizes a different nitrating agent, copper(II) nitrate, in a mixture of acetic anhydride and ethyl acetate.

Experimental Protocol:

-

In a three-neck round-bottomed flask under a nitrogen atmosphere, prepare a mixture of pyrene and acetic anhydride in dried ethyl acetate.

-

Add copper(II) nitrate to the mixture.

-

Stir the mixture at 55 °C for 24 hours, during which a thick yellow precipitate will form.

-

Cool the reaction to room temperature and filter off the inorganic materials.

Note: The provided reference focuses on the synthesis of a precursor and does not specify the yield for this compound itself.

Purification of this compound

Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include washing, recrystallization, and column chromatography.

Washing and Drying

A fundamental purification step involves washing the crude product to remove acid residues and water-soluble impurities.

Experimental Protocol:

-

After the synthesis reaction, if an organic solvent is used, wash the organic phase repeatedly with deionized water until the filtrate is neutral.

-

Dry the organic phase over anhydrous sodium sulfate to remove residual water.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound. The choice of solvent is crucial for successful purification.

Experimental Protocol:

-

Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, which promotes the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to remove the solvent.

Common Recrystallization Solvents:

| Solvent | Purity Achieved | Reference |

| Methanol | High purity (recrystallized three times) | |

| Ethanol | Yellow needles or prisms form |

Column Chromatography

For a higher degree of purification, particularly for separating complex mixtures, column chromatography is employed.

Experimental Protocol:

-

Prepare a chromatography column with a suitable stationary phase, such as silica gel.

-

Dissolve the crude this compound in a minimal amount of the chosen eluent.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system (e.g., n-hexane:benzene) to separate the components.

-

Collect the fractions containing the purified this compound.

-

Evaporate the solvent to obtain the pure product.

A more advanced separation can be achieved using a multi-step chromatographic process involving silica gel filtration followed by chromatography on Sephadex LH 20 and then semi-preparative normal-phase HPLC.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound.

Conclusion

The synthesis of this compound is most commonly achieved through the direct nitration of pyrene, with the nitric acid/sulfuric acid method being well-documented and providing high yields. Subsequent purification is essential to obtain a product of high purity suitable for research and development purposes. A combination of washing, recrystallization, and, if necessary, column chromatography can effectively purify the synthesized this compound. The choice of specific methods and conditions will depend on the desired purity level and the scale of the synthesis.

References

Physical and chemical properties of 1-Nitropyrene

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Nitropyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and experimental processes.

Core Physical and Chemical Properties

This compound is a nitro-polycyclic aromatic hydrocarbon (PAH) that presents as a yellow to orange-brown crystalline solid.[1][2] It is a byproduct of incomplete combustion, most notably found in diesel engine exhaust.[3] Due to its mutagenic and carcinogenic properties, it is a compound of significant interest in toxicology and environmental science.[2]

Structural and General Information

| Property | Value | Reference(s) |

| CAS Number | 5522-43-0 | [4] |

| Molecular Formula | C₁₆H₉NO₂ | |

| Molecular Weight | 247.25 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-Nitropyrene, Pyrene, 1-nitro- | |

| Appearance | Yellow needles or prisms from ethanol |

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound for easy comparison.

Table 1: Thermodynamic Properties

| Property | Value | Reference(s) |

| Melting Point | 153-155 °C | |

| Boiling Point | 390.29 °C (estimated) | |

| Vapor Pressure | 8.3 x 10⁻⁸ mmHg at 25°C |

Table 2: Solubility and Partitioning

| Property | Solvent/Medium | Value | Reference(s) |

| Solubility | Water | 0.0118 mg/L at 25°C | |

| Diethyl ether | Very soluble | ||

| Ethanol | Soluble | ||

| Benzene | Soluble (at 15°C) | ||

| Toluene | Soluble | ||

| Acetone | Soluble | ||

| Log Kow (Octanol-Water Partition Coefficient) | 5.06 |

Table 3: Spectroscopic Data

| Property | Conditions | Wavelengths (nm) | Reference(s) |

| UV/Vis Maximum Absorption (λmax) | Unspecified solvent | 233, 285, 313, 372-373, 392, 408 |

Chemical Reactivity and Stability

This compound is sensitive to light and can undergo photodecomposition. It reacts with ethanolic potassium hydroxide and can also react with zinc powder in ethanol in the presence of a catalyst.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, analysis, and toxicological assessment of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of pyrene.

Protocol: Nitration of Pyrene

-

Dissolution: Dissolve pyrene in a suitable solvent, such as benzene, to create a pyrene solution.

-

Preparation of Nitrating Agent: Prepare a nitrating agent by mixing concentrated sulfuric acid, concentrated nitric acid, and water. Cool the mixture to room temperature and then add benzene.

-

Reaction: Slowly add the nitrating agent to the pyrene solution while stirring at room temperature. Continue stirring after the addition is complete to ensure the reaction goes to completion.

-

Work-up:

-

Separate the aqueous phase.

-

Wash the organic phase with distilled water.

-

Dry the organic phase with anhydrous sodium sulfate to remove any residual water.

-

Recover the benzene by distillation.

-

The resulting solid is dried to yield this compound.

-

Another documented synthesis method involves heating pyrene with nitric acid in acetic acid at 50°C.

Analytical Methods

Protocol: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is suitable for the determination of this compound in air samples.

-

Sample Preparation:

-

Collect airborne particulate matter on a filter.

-

Add a deuterated internal standard (1-NP-d9) to the filter sample.

-

Perform ultrasonic extraction of the filter twice with a benzene/ethanol (3/1, v/v) mixture.

-

Add dimethyl sulfoxide (DMSO) to the extract.

-

Evaporate the benzene-ethanol under a stream of nitrogen.

-

-

HPLC Analysis:

-

Utilize a column-switching HPLC system to remove interfering substances.

-

The analyte is detected by fluorescence. The use of a deuterated internal standard allows for high precision.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the analysis of this compound in diesel particulate matter.

-

Sample Preparation:

-

Extract the sample with toluene on a rotary shaker for a minimum of 12 hours.

-

-

GC-MS Analysis:

-

Injection Volume: 20 µL

-

Injector Temperature: 250 °C

-

Detector (Furnace) Temperature: 850 °C

-

Column Temperature Program: Initial temperature of 100 °C, ramped at 7.5 °C/min to 305 °C.

-

Carrier Gas: Helium at 10.0 mL/min (splitless).

-

Column: 30m x 0.53-mm ID fused silica capillary column with a 1.5 µm film of 5% diphenyl-95% dimethyl polysiloxane.

-

Calibration: Use liquid standard solutions of this compound in toluene.

-

Toxicological Assessment

Protocol: Ames Test for Mutagenicity

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). These strains cannot synthesize histidine and require it for growth.

-

Exposure: Spread the his- bacteria on an agar plate with a small, limited amount of histidine. The test compound (this compound) is added to the plate.

-

Incubation: Incubate the plates for 48 hours. The limited amount of histidine allows the bacteria to undergo a few cell divisions, during which mutations can occur.

-

Observation: If the test compound is a mutagen, it will cause mutations in the his gene, leading to a reversion to the prototrophic state (his+). These reverted bacteria can now synthesize their own histidine and will form visible colonies on the histidine-deficient medium.

-

Interpretation: The number of revertant colonies is proportional to the mutagenicity of the substance. A positive control (a known mutagen) and a negative control (solvent only) are run in parallel.

Signaling Pathways and Logical Relationships

Metabolic Activation of this compound

This compound requires metabolic activation to exert its mutagenic and carcinogenic effects. The two primary pathways are nitroreduction and ring oxidation.

Caption: Metabolic activation pathways of this compound.

Experimental Workflow for Synthesis and Purification

The synthesis of this compound from pyrene involves a series of well-defined steps, from the initial reaction to the purification of the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Workflow for Environmental Samples

The analysis of this compound in environmental samples, such as airborne particulate matter, follows a structured workflow to ensure accurate quantification.

References

Environmental sources and occurrence of 1-Nitropyrene

An In-depth Technical Guide on the Environmental Sources and Occurrence of 1-Nitropyrene

Introduction

This compound (1-NP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern.[1] It is a byproduct of incomplete combustion processes and is recognized as one of the most abundant nitro-PAHs found in the environment, particularly in diesel engine exhaust.[1][2][3] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A or 2B carcinogen, indicating it is probably or possibly carcinogenic to humans.[4] This potent mutagenicity and carcinogenicity, often exceeding that of its parent compound pyrene, drives the need for a thorough understanding of its environmental prevalence and behavior.

This technical guide provides a comprehensive overview of the environmental sources, formation, and occurrence of this compound. It details the analytical methodologies used for its detection and quantification in various environmental matrices and explores its metabolic pathways. The content is intended for researchers, environmental scientists, and drug development professionals investigating the environmental fate and toxicological impact of this compound.

Environmental Sources

This compound is not produced commercially for widespread use but is available in small quantities as a reference standard for chemical analysis. Its presence in the environment is almost exclusively the result of anthropogenic activities, primarily from combustion processes.

Combustion Sources

The most significant source of this compound is emissions from diesel and gasoline engines, where it is often the most abundant nitroarene detected. The high temperatures and pressures within a diesel engine's combustion chamber facilitate the reaction of pyrene radicals with nitrogen oxides to form this compound. Other combustion sources include:

-

Industrial Processes: Emissions from waste incinerators, coke ovens, and coal-fired power plants (identified in coal fly ash) contribute to environmental 1-NP levels.

-

Residential Heating: Kerosene heaters and wood-burning fireplaces are also known to emit this compound.

-

Food Preparation: High concentrations of this compound have been found in fumes from various cooking oils, and lower levels have been detected in grilled meat and fish.

Non-Combustion Sources

Historically, this compound was found as a trace contaminant in carbon black-based photocopy toners produced before 1980. This was a result of an oxidation-nitration step in the manufacturing process. Following its discovery as a potent mutagen, manufacturing processes were altered to significantly reduce its content in these products.

Formation and Environmental Fate

Primary Formation

This compound is predominantly a primary pollutant, formed directly during combustion rather than through secondary atmospheric reactions. In the high-temperature environment of a combustion engine, pyrene, a common polycyclic aromatic hydrocarbon (PAH), reacts with nitrogen oxides (NOx) to form this compound. It is not typically formed via the gas-phase photochemical reactions that produce other nitro-PAHs like 2-nitropyrene.

dot

Caption: Primary formation and environmental fate of this compound.

Environmental Behavior and Transformation

Once released into the atmosphere, this compound exists almost exclusively in the particulate phase due to its low vapor pressure. It is adsorbed onto the surface of particulate matter, such as diesel soot. This particle-associated this compound is then subject to atmospheric transport and can be removed from the air via wet and dry deposition, leading to its occurrence in soil, water, and sediment.

While stable under many atmospheric conditions, this compound can be degraded by sunlight (photolysis). This photodegradation can transform this compound into other compounds, such as hydroxynitropyrenes (OHNPs), which have also been detected in ambient air particles.

Environmental Occurrence

This compound is a ubiquitous environmental contaminant found in various environmental compartments across the globe.

Air

This compound is one of the most abundant mononitroarenes found in airborne particulate matter. Its concentration in the air is highly dependent on proximity to emission sources, particularly traffic.

Table 1: Concentration of this compound in Ambient Air Particulate Matter

| Location | Sample Type | Concentration Range (pg/m³) | Reference |

| Underground Metal Mine | Personal Air Samples (Face Location) | Geometric Mean: 65 | |

| Underground Metal Mine | Personal Air Samples (Shop Location) | Geometric Mean: 24 | |

| Underground Metal Mine | Personal Air Samples (Surface Location) | Geometric Mean: 4.4 | |

| Various Workplaces (with DE) | Area Samples | 12 - 1,200 | |

| South Korea (Urban) | Ambient Air | Mean (Winter): 1.31 | |

| South Korea (Urban) | Ambient Air | Mean (Summer): 0.44 | |

| Kanazawa, Japan (1994) | Ambient Air | 32 |

Soil and Sediment

Through atmospheric deposition, this compound accumulates in soils and sediments. Due to its chemical properties, it is expected to be immobile in soil and adsorb strongly to suspended solids and sediment in water.

Table 2: Concentration of this compound in Soil and Sediment

| Location | Sample Type | Concentration (µg/kg) | Reference |

| Japan | River Sediment | 25.2 | |

| Eastern China | Agricultural Soil | Widespread detection |

Water and Other Media

The presence of this compound in surface water, rain, and snow is primarily due to deposition from primary combustion sources. Its low water solubility means it is more likely to be found in sediment than dissolved in the water column. It has also been detected in various food products, particularly those exposed to air pollution or subjected to grilling and roasting.

Experimental Protocols

The analysis of this compound in environmental samples is challenging due to its low concentrations and the complexity of the sample matrices. The general workflow involves sampling, extraction, cleanup, and instrumental analysis.

dot

Caption: General experimental workflow for this compound analysis.

Air Sampling

-

Collection: To measure particle-bound this compound, ambient or exhaust air is drawn through a filter (e.g., quartz fiber, glass fiber) using a high-volume sampler. This traps the particulate matter on the filter surface.

-

Artifact Prevention: Care must be taken to avoid sampling artifacts, where pyrene already on the filter reacts with nitrogen oxides in the sampled air to form this compound.

Extraction

-

Solvent Selection: The filter or soil sample is extracted with an organic solvent. Dichloromethane and acetone are commonly used.

-

Extraction Technique: Several methods can be employed:

-

Sonication: The sample is immersed in the solvent and subjected to ultrasonic waves to enhance extraction.

-

Soxhlet Extraction: A continuous extraction method that provides high extraction efficiency.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid (e.g., CO₂) as the extraction solvent.

-

Cleanup

The raw extract contains many interfering compounds. A cleanup step is necessary to isolate the nitro-PAH fraction.

-

Solid Phase Extraction (SPE): The extract is passed through a cartridge containing a solid adsorbent (e.g., silica gel, alumina). Interfering compounds are retained while the target analytes pass through or are selectively eluted.

-

Column Chromatography: A similar principle to SPE but on a larger scale, often used for more complex samples.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method. The extract is injected into a gas chromatograph to separate the components, which are then identified and quantified by a mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC): The extract is separated on a liquid chromatography column. Detection can be achieved using:

-

Fluorescence Detection (FLD): Often requires a reduction step to convert the non-fluorescent this compound to the highly fluorescent 1-aminopyrene.

-

Chemiluminescence Detection: A highly sensitive method.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides very high selectivity and sensitivity, making it suitable for analyzing trace levels in complex matrices like biological fluids or environmental samples.

Toxicological Significance and Metabolic Activation

The toxicity of this compound is linked to its metabolic activation within the body. After exposure via inhalation or ingestion, 1-NP is metabolized by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive metabolites, such as epoxides, which can bind to DNA to form DNA adducts. These adducts can cause genetic mutations and initiate the process of carcinogenesis. This metabolic pathway underscores the health risks associated with exposure to diesel exhaust and other sources of this compound.

dot

References

- 1. Photodegradation Mechanisms of this compound, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Atmospheric Formation and Degradation Pathways of 1-Nitropyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitropyrene (1-NP), a prominent nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a ubiquitous atmospheric pollutant primarily associated with diesel engine exhaust.[1] Its mutagenic and carcinogenic properties necessitate a thorough understanding of its formation, degradation, and persistence in the atmosphere. This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, detailing its formation and degradation pathways. Quantitative data are summarized, key experimental methodologies are described, and reaction pathways are visualized to offer a detailed resource for researchers in environmental science, toxicology, and drug development who may encounter or study this compound and its metabolites.

Introduction

This compound is considered a marker for diesel particulate matter in atmospheric studies.[2] It is formed both as a primary pollutant during combustion processes and as a secondary pollutant through atmospheric reactions of its parent PAH, pyrene. Once in the atmosphere, this compound is subject to various degradation processes that determine its atmospheric lifetime and the formation of secondary pollutants, some of which may have different toxicological profiles. This guide delves into the core chemical transformations that govern the atmospheric fate of this compound.

Atmospheric Formation of this compound

The presence of this compound in the atmosphere is attributed to both primary emissions and secondary formation pathways.

Primary Emissions

The most significant primary source of this compound is the incomplete combustion of fossil fuels, particularly in diesel engines.[1] It is formed at high temperatures through the reaction of pyrene with nitrogen oxides (NOx) within the combustion chamber and exhaust.

Secondary Atmospheric Formation

Secondary formation of this compound occurs through gas-phase and heterogeneous reactions of pyrene in the atmosphere.

-

Gas-Phase Reactions: In the daytime, pyrene can react with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx) to form this compound, among other isomers.[3]

-

Heterogeneous Reactions: Particle-associated pyrene can undergo nitration on the surface of atmospheric particles. These reactions can be initiated by various nitrogen-containing species, particularly at night. Key reactants include nitrogen dioxide (NO2), the nitrate radical (NO3), and dinitrogen pentoxide (N2O5).[4]

Atmospheric Degradation of this compound

Once present in the atmosphere, this compound can be removed through several chemical and physical processes. The primary degradation pathways are photolysis and reaction with atmospheric oxidants.

Photolysis

Photodegradation is a significant sink for atmospheric this compound. Upon absorption of sunlight, this compound can undergo a variety of photochemical reactions, including nitro-nitrite rearrangement, leading to the formation of various products. The quantum yield of this compound photodegradation is highly dependent on the solvent or the matrix in which it is present.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with OH radicals is a major degradation pathway for many PAHs and is also expected to contribute to the degradation of this compound, particularly during the daytime. This reaction typically involves the addition of the OH radical to the aromatic ring system.

Reaction with Ozone (O3)

While ozone is a significant oxidant in the troposphere, its gas-phase reaction with PAHs is generally slower than the reaction with OH radicals. The reaction of ozone with particle-adsorbed this compound may contribute to its degradation, although this pathway is less well-characterized.

References

Metabolic Activation and Biotransformation of 1-Nitropyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a ubiquitous environmental pollutant, primarily found in diesel exhaust and other products of incomplete combustion.[1] Classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), 1-NP requires metabolic activation to exert its mutagenic and carcinogenic effects.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of 1-NP, the enzymes involved, and the resulting metabolites. It is designed to serve as a resource for researchers and professionals involved in toxicology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.

The biotransformation of 1-NP is a complex process involving two primary pathways: nitroreduction and ring oxidation.[3][4] These pathways are catalyzed by a variety of enzymes, including cytosolic nitroreductases and microsomal cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules, such as DNA and proteins, initiating a cascade of events that can lead to mutations and cancer. Understanding the intricacies of 1-NP metabolism is crucial for assessing its health risks and for developing strategies to mitigate its harmful effects.

Metabolic Pathways of this compound

The metabolic activation of this compound proceeds through two main competing pathways:

-

Nitroreduction Pathway: This is considered a major pathway for the activation of this compound. It involves the reduction of the nitro group to form 1-nitrosopyrene and subsequently N-hydroxy-1-aminopyrene. This highly reactive intermediate can then form adducts with DNA, primarily at the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). This pathway is catalyzed by cytosolic nitroreductases.

-

Ring Oxidation Pathway: This pathway is primarily mediated by cytochrome P450 enzymes and results in the formation of various oxidized metabolites. Key oxidative metabolites include phenolic derivatives such as 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene. Additionally, epoxidation of the pyrene ring leads to the formation of this compound-4,5-oxide and this compound-9,10-oxide. These epoxides are also reactive and can form DNA adducts.

The balance between these two pathways can vary depending on the tissue, species, and the presence of enzyme inducers or inhibitors.

References

Carcinogenicity of 1-Nitropyrene in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene (1-NP) is a ubiquitous environmental pollutant, primarily found in diesel exhaust and other products of incomplete combustion. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans," extensive research in animal models has been conducted to elucidate its carcinogenic potential and underlying mechanisms.[1] This technical guide provides a comprehensive overview of these studies, focusing on quantitative data, experimental methodologies, and the key signaling pathways involved in this compound-induced carcinogenesis.

Data Presentation: Quantitative Carcinogenicity Studies

The following tables summarize the key quantitative findings from various carcinogenicity studies of this compound in different animal models. These studies highlight the variability in carcinogenic response depending on the species, strain, dose, and route of administration.

Table 1: Carcinogenicity of this compound in Rats

| Strain | Sex | Route of Administration | Dose | Duration of Treatment | Key Findings | Reference |

| F344/DuCrj | Male | Subcutaneous injection | 10 mg/kg bw, twice a week | 20 weeks | 47% of rats developed sarcomas (mainly malignant fibrous histiocytomas) at the injection site. | [2] |

| Sprague-Dawley (CD) | Newborn Male & Female | Subcutaneous injection | 100 µmol/kg bw, once a week | 8 weeks | Males: 32% developed sarcomas at the injection site. Females: 28% developed sarcomas at the injection site and 47% developed mammary adenocarcinomas. | [3][4] |

| Sprague-Dawley (CD) | Newborn Male & Female | Subcutaneous injection | 50 µmol/kg bw, once a week | 8 weeks | Lower incidence of sarcomas and mammary tumors compared to the 100 µmol/kg dose. | [3] |

Table 2: Carcinogenicity of this compound in Mice

| Strain | Sex | Route of Administration | Total Dose | Duration of Treatment | Key Findings | Reference |

| A/J | Male & Female | Intraperitoneal injection | 6.44 mmol/kg bw | 8 weeks (3 injections/week) | Significant increase in the mean number of lung tumors per mouse (1.3 ± 1.0) compared to controls (0.3 ± 0.6). | |

| A/J | Male & Female | Intraperitoneal injection | 0.71 and 2.14 mmol/kg bw | 8 weeks (3 injections/week) | No significant increase in lung tumor incidence at these lower doses. | |

| Newborn CD-1 | Male | Intraperitoneal injection | 2800 nmol/mouse | 15 days (injections at day 1, 8, and 15) | 21-28% incidence of hepatic tumors. | |

| SENCAR | Male & Female | Dermal application | 0-3.0 mg/mouse | 30 weeks (with TPA promotion) | Did not induce papilloma formation. |

Experimental Protocols

The methodologies employed in carcinogenicity studies of this compound generally adhere to standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow

A typical experimental workflow for assessing the carcinogenicity of a chemical like this compound in rodents is outlined below. This workflow is based on the principles of the OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 451: Carcinogenicity Studies.

Key Methodological Details from Cited Studies:

-

Animal Models: Commonly used rodent models include Fischer 344 (F344) and Sprague-Dawley (SD) rats, and A/J and SENCAR mice. Newborn animals are often used as they can be more susceptible to carcinogens.

-

Dose Formulation and Administration: this compound is typically dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) or trioctanoin. The route of administration is chosen to mimic potential human exposure routes or to ensure systemic distribution. Common routes for 1-NP include subcutaneous injection, intraperitoneal injection, and dermal application.

-

Duration of Study: Long-term studies are crucial for carcinogenicity assessment and typically last for a significant portion of the animal's lifespan, often up to two years for rats. However, some studies with potent carcinogens or in sensitive models may be shorter.

-

Pathology: At the end of the study, a full necropsy is performed on all animals. Tissues from all major organs are collected, preserved, and subjected to histopathological examination by a qualified pathologist to identify and classify tumors.

Signaling Pathways in this compound Carcinogenesis

The carcinogenicity of this compound is a multi-step process involving metabolic activation, DNA damage, and the dysregulation of cellular signaling pathways that control cell growth, proliferation, and death.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of this compound-induced carcinogenesis is through its metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. This process is initiated by the nitroreduction of this compound.

This pathway illustrates that the genotoxicity of 1-NP is primarily initiated through its metabolic conversion into highly reactive intermediates that covalently bind to DNA, leading to the formation of adducts such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). These adducts can cause mutations in critical genes, thereby initiating the process of carcinogenesis.

Dysregulation of the Hippo-Yap Signaling Pathway

Recent studies have implicated the Hippo signaling pathway in this compound-induced cancer metastasis. The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers.

Exposure to this compound can lead to the inactivation of the core Hippo pathway kinases, MST1/2 and LATS1/2. This results in the dephosphorylation and subsequent nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). In the nucleus, YAP forms a complex with TEAD transcription factors, leading to the increased expression of genes involved in cell adhesion, such as E-selectin, which can promote cancer metastasis.

Conclusion

Carcinogenicity studies in animal models have provided compelling evidence for the carcinogenic potential of this compound. The data clearly indicate that 1-NP can induce tumors in various organs, with the response being dependent on the animal model and experimental conditions. The primary mechanism of action involves metabolic activation to DNA-reactive intermediates, leading to genotoxicity. Furthermore, emerging evidence points to the dysregulation of key cellular signaling pathways, such as the Hippo-Yap pathway, as a contributor to 1-NP-induced cancer progression and metastasis. This comprehensive understanding is crucial for risk assessment and the development of strategies to mitigate human exposure to this environmental carcinogen.

References

- 1. This compound Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oecd 541 guidelines | PPTX [slideshare.net]

- 3. Signalling pathways involved in this compound (1-NP)-induced and 3-nitrofluoranthene (3-NF)-induced cell death in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

1-Nitropyrene: A Technical Guide to Exposure Routes and Human Health Risks

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily generated from diesel engine combustion, making it a significant environmental and occupational pollutant. Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), 1-NP poses considerable human health risks due to its complex metabolic activation and genotoxic properties.[1][2] This technical guide provides a comprehensive overview of 1-NP exposure routes, its metabolic fate, mechanisms of toxicity, and the associated health risks, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Exposure Routes and Sources

Human exposure to 1-NP occurs through various environmental and occupational pathways. The primary source of 1-NP is diesel exhaust, where it is the most abundant nitroarene.[3][4]

Primary Exposure Routes:

-

Inhalation: This is the main route of exposure for the general population and occupationally exposed individuals. 1-NP is adsorbed onto particulate matter (PM) in diesel exhaust and other combustion emissions.[5]

-

Dermal Contact: While less significant than inhalation, dermal absorption can occur, particularly in occupational settings with high levels of contamination.

-

Ingestion: Ingestion can occur through contaminated food and water, although this is generally a minor exposure route.

Major Sources:

-

Mobile Sources: Diesel and gasoline engine exhaust are the most significant contributors to environmental 1-NP levels.

-

Stationary Sources: Emissions from industrial processes such as waste incinerators, coke ovens, and coal-fired power plants also release 1-NP.

-

Occupational Settings: Workers in environments with high exposure to diesel exhaust, such as miners, mechanics, and traffic workers, are at increased risk.

-

Consumer Products: Historically, 1-NP was found as a contaminant in carbon black used in photocopy toners, but manufacturing processes have since been modified to reduce its content.

Table 1: Quantitative Data on this compound Exposure

| Exposure Matrix | Concentration Range | Population/Source | Reference |

| Ambient Air (Urban/Suburban) | 10 - 1000 pg/m³ | General Population | |

| up to 57 pg/m³ | Urban/Suburban Areas | ||

| 20.40 pg/m³ (mean) | South Korean Adults | ||

| Occupational Air | up to 2.5 ng/m³ | Coal Miners | |

| 105 ± 57.9 pg/m³ | Traffic Workers (Peru) | ||

| 0.012 to 1.2 ng/m³ | Various Workplaces with Diesel Exhaust | ||

| Diesel Exhaust Particles | 3.9–14.2 µg/g | Light-Duty Passenger Cars | |

| Urinary Metabolites (1-Aminopyrene) | 2–200 ng / 24-hour sample | Salt Miners Exposed to Diesel Exhaust | |

| Urinary Metabolites (Hydroxy-1-nitropyrenes) | 2.3 - 3.9 pg/mg creatinine (median) | Traffic Workers (Peru) |

Metabolism and Metabolic Activation

The toxicity of 1-NP is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules. Metabolism occurs via two primary pathways: nitroreduction and ring oxidation.

-

Nitroreduction: This pathway is considered a major route for the genotoxicity of 1-NP. The nitro group is sequentially reduced to form 1-nitrosopyrene and N-hydroxy-1-aminopyrene. The latter can be further activated, for instance by acetylation, to form a reactive N-acetoxy-1-aminopyrene ester. This highly reactive electrophile can then form covalent adducts with DNA. Intestinal microflora can also contribute to the reductive metabolism of 1-NP.

-

Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, mediate the oxidation of the aromatic rings of 1-NP. This process can lead to the formation of phenolic metabolites (e.g., 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene) and reactive epoxides (e.g., 1-NP-4,5-oxide and 1-NP-9,10-oxide). These epoxides are also electrophilic and can bind to DNA.

Diagram: Metabolic Activation of this compound

Caption: Metabolic pathways of this compound leading to detoxification or formation of reactive DNA-binding species.

Human Health Risks and Mechanisms of Toxicity

The health risks associated with 1-NP exposure are primarily linked to its genotoxic and carcinogenic properties. The formation of DNA adducts is a critical initiating event in its carcinogenicity.

Carcinogenicity:

-

The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A).

-

Animal studies have demonstrated that 1-NP can induce tumors, including mammary gland tumors and sarcomas at the site of injection in rats.

Genotoxicity:

-

DNA Adduct Formation: The primary mechanism of 1-NP's genotoxicity is the formation of covalent adducts with DNA, particularly with guanine bases (e.g., N-(deoxyguanosin-8-yl)-1-aminopyrene or dG-C8-AP). These adducts can lead to mutations if not properly repaired.

-

Oxidative Stress: 1-NP and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG).

-

DNA Damage: Studies have shown that 1-NP induces DNA strand breaks and micronucleus formation in a concentration-dependent manner.

Cellular Toxicity:

-

Apoptosis: 1-NP can induce programmed cell death (apoptosis) in various cell types, including macrophages. This process is mediated by complex signaling pathways.

-

Inflammation and Respiratory Effects: As a component of diesel exhaust particulate matter, 1-NP is associated with adverse respiratory effects, including inflammation and has been identified as a major toxic component in COPD induced by fine particulate matter. Inhalation studies in rats have shown that 1-NP can cause squamous metaplasia of the respiratory mucosa in the larynx and bronchial epithelium.

Diagram: 1-NP Induced Genotoxicity and Apoptosis Signaling Pathway

Caption: A p53-dependent pathway mediating 1-NP-induced genotoxicity and apoptosis.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 1-NP exposure and its biological effects.

Protocol 1: Analysis of Urinary this compound Metabolites by LC-MS/MS

This protocol is adapted from methods used for biomonitoring occupational and environmental exposure.

-

Objective: To quantify hydroxylated metabolites of 1-NP (e.g., 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene) in human urine.

-

Methodology:

-

Sample Collection: Collect 10-100 mL of urine (e.g., 24-hour or pre/post-shift samples).

-

Enzymatic Hydrolysis: Treat urine samples with β-glucuronidase/arylsulfatase to deconjugate the metabolites.

-

Solid Phase Extraction (SPE): Extract the deconjugated metabolites from the urine matrix using a selective sorbent like blue rayon or a C18 SPE cartridge.

-

Sample Cleanup: Further purify the extract using an alumina column to remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a reverse-phase HPLC column (e.g., C18) with a gradient elution of acetonitrile and water.

-

Mass Spectrometry: Detect and quantify the metabolites using a tandem mass spectrometer (e.g., API 4000 Q Trap) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

-

Quantification: Use isotopically labeled internal standards for accurate quantification. Normalize results to urinary creatinine levels to account for dilution.

-

Diagram: Experimental Workflow for Urinary Metabolite Analysis

Caption: Workflow for the analysis of this compound metabolites in urine samples.

Protocol 2: Assessment of 1-NP Genotoxicity in Mammalian Cells

This protocol outlines a general approach based on multiple in-vitro studies.

-

Objective: To evaluate the DNA-damaging potential of 1-NP in a mammalian cell line (e.g., RAW 264.7 macrophages, Chinese Hamster Ovary (CHO) cells).

-

Methodology:

-

Cell Culture: Culture the selected cell line under standard conditions.

-

Exposure: Treat cells with varying concentrations of 1-NP (e.g., 0.2 - 20 µg/mL) for a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cytotoxicity Assay (e.g., LDH Assay): Measure the release of lactate dehydrogenase (LDH) into the culture medium to determine the cytotoxic dose range of 1-NP.

-

Micronucleus Assay:

-

After exposure, treat cells with cytochalasin B to block cytokinesis.

-

Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

-

Score the frequency of micronuclei in binucleated cells using fluorescence microscopy as an indicator of chromosomal damage.

-

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Embed 1-NP-treated cells in agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA and quantify the extent of DNA damage by measuring the tail length and intensity.

-

-

Table 2: Summary of In-Vitro Genotoxicity and Cytotoxicity of this compound

| Cell Line | Endpoint | Effective Concentration Range | Observations | Reference |

| Macrophages (RAW 264.7) | Cytotoxicity (LDH assay) | > 3 µM for 48h or > 10 µM for 6h | Concentration- and time-dependent increase in cytotoxicity. | |

| Macrophages (RAW 264.7) | Genotoxicity (Micronucleus, DNA strand breaks) | Concentration-dependent | 1-NP induced micronucleus formation and DNA strand breaks. | |

| Chinese Hamster Ovary (CHO) | Mutagenicity | Low mutagenicity observed | Weak in-vitro genetic toxicity compared to bacterial assays. | |

| Human Teratocarcinoma (PA1), Mouse Sertoli (TM4), Rat Hepatoma (RL12) | Cytotoxicity, DNA Synthesis Inhibition | 10-20 µg/mL | Significant inhibition of DNA synthesis and cytotoxicity. |

Conclusion and Future Directions

This compound is a ubiquitous environmental contaminant with well-documented genotoxic and carcinogenic potential. Inhalation of diesel exhaust remains the primary route of human exposure. The metabolic activation of 1-NP to reactive species that form DNA adducts is a key mechanism underlying its toxicity. Biomonitoring of urinary metabolites provides a valuable tool for assessing human exposure.

For drug development professionals, understanding the metabolic pathways and toxic mechanisms of compounds like 1-NP is critical. The role of CYP enzymes in its activation highlights potential drug-xenobiotic interactions. Furthermore, the signaling pathways involved in 1-NP-induced apoptosis and DNA damage response could represent targets for therapeutic intervention in exposure-related diseases. Future research should focus on refining non-invasive biomarkers, further elucidating the complex interplay between different metabolic pathways, and understanding the long-term health consequences of chronic, low-level exposure.

References

- 1. This compound Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. NTP technical report on the toxicity studies of this compound (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 1-Nitropyrene in Diesel Exhaust: A Technical Guide

An in-depth exploration of the history, analysis, and toxicological impact of a key diesel exhaust component for researchers, scientists, and drug development professionals.

Introduction

1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) that has become a significant marker for diesel exhaust emissions. First identified in the early 1980s, its prevalence in diesel particulate matter and its potent mutagenic and carcinogenic properties have made it a subject of extensive research. This technical guide provides a comprehensive overview of the discovery, history, quantitative analysis, and the molecular signaling pathways affected by this compound, offering valuable insights for professionals in environmental science, toxicology, and drug development.

The Early Discoveries: A Historical Perspective

The story of this compound's association with diesel exhaust began with the observation of the mutagenic activity of diesel particulate extracts in the late 1970s. This prompted researchers to investigate the chemical composition of these emissions more closely.

A Chronology of Discovery:

-

Early 1980s: Seminal studies by researchers such as Schuetzle, Salmeen, and Gibson first identified and quantified this compound in the particulate matter of diesel engine exhaust.[1][2] These early investigations laid the groundwork for understanding the presence of nitrated polycyclic aromatic hydrocarbons (NPAHs) in combustion emissions.

-

Formation Mechanism: The formation of this compound in diesel engines was elucidated to occur through the nitration of pyrene, a common polycyclic aromatic hydrocarbon (PAH) found in diesel fuel and lubricating oil.[1] This reaction is facilitated by the high temperatures and pressures within the engine cylinders, where nitrogen oxides (NOx) are abundant.[1]

-

A Marker for Diesel Emissions: Due to its relatively high concentration in diesel exhaust compared to other combustion sources and its limited formation through atmospheric reactions, this compound quickly became recognized as a reliable chemical marker for exposure to diesel emissions.[3]

Quantitative Analysis of this compound in Diesel Exhaust

The concentration of this compound in diesel exhaust is highly variable and depends on a multitude of factors including engine technology, fuel composition, operating conditions, and the presence of exhaust after-treatment systems.

Table 1: Concentration of this compound in Diesel Exhaust from Light-Duty Vehicles

| Engine Type | Fuel | Driving Cycle | This compound Concentration (µg/g particulate) | Reference |

| Light-Duty Diesel | Standard Diesel | Not Specified | 3.9 - 14.2 | Salmeen et al., 1982; Schuetzle et al., 1982 |

| Light-Duty Diesel | Standard Diesel | Not Specified | 55 - 2280 (in soluble organic extract) | Gibson, 1982 |

Table 2: Concentration of this compound in Diesel Exhaust from Heavy-Duty Vehicles and the Impact of After-treatment and Biofuels

| Engine Technology | Fuel | After-treatment | Engine Load | This compound Emission Rate (ng/hp-hr) | Reference |

| 1995 Heavy-Duty | B20 Biodiesel Blend | Oxidation Catalyst | Not Specified | 1644 | Sharp et al., 2000 |

| 1995 Heavy-Duty | No. 2 Diesel | Oxidation Catalyst | Not Specified | 2171 | Sharp et al., 2000 |

| 1997 Heavy-Duty | B20 Biodiesel Blend | Oxidation Catalyst | Not Specified | 249 | Sharp et al., 2000 |

| 1997 Heavy-Duty | No. 2 Diesel | Oxidation Catalyst | Not Specified | 76 | Sharp et al., 2000 |

| 2004 Heavy-Duty | Not Specified | NOx Reduction System | FTP Cycle | 55 ± 6.44 | Liu et al., 2010 |

| 2007 Heavy-Duty | Not Specified | NOx Reduction, DPF, DOC | FTP Cycle | < 0.25 | Liu et al., 2010 |

| Heavy-Duty Mining | Phillips 66 Control Fuel D-2 | None | 100% load, 1200 RPM | Not Detected | |

| Heavy-Duty Mining | Phillips 66 Control Fuel D-2 | None | 75% load, 1800 RPM | 5.0 µg/g |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in diesel exhaust requires meticulous sampling and analytical procedures. Standardized methods have been developed to ensure reproducibility and comparability of data across different studies.

Sampling of Diesel Particulate Matter

Diesel exhaust is typically diluted and cooled in a dilution tunnel, and the particulate matter is collected on filters.

-

Filter Type: Glass fiber filters are commonly used for sampling.

-

Flow Rate: A constant flow rate, typically between 1.0 and 2.0 L/min, is maintained using a personal sampling pump.

-

Sample Volume: Sufficient air is sampled to collect a quantifiable amount of particulate matter, often in the range of 480 to 960 liters.

Sample Preparation: Extraction of this compound

The collected particulate matter is extracted to isolate the organic compounds, including this compound.

-

Solvent Extraction: The filter is placed in a vial with a suitable solvent, such as toluene.

-

Extraction Technique: The vial is agitated on a rotary shaker for a minimum of 12 hours to ensure complete extraction.

-

Filtration: The extract is then filtered to remove any remaining particulate matter.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the quantification of this compound. The NIOSH Method 2560 provides a detailed protocol.

-

Instrumentation: A gas chromatograph equipped with a nitrogen chemiluminescence detector (NCD) or a mass spectrometer (MS) is used.

-

Column: A capillary column, such as a 30m x 0.53-mm ID fused silica column with a 1.5 µm film of 5% diphenyl-95% dimethyl polysiloxane, is typically employed.

-

Temperature Program: A temperature gradient is used to separate the components of the extract. A typical program starts at 100°C and ramps up to 305°C.

-

Injection: A small volume (e.g., 20 µL) of the extract is injected into the GC.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound.

-

Instrumentation: An HPLC system equipped with a fluorescence or photodiode array (PDA) detector is used.

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient of acetonitrile and water is typically used as the mobile phase.

-

Detection: The fluorescence detector is set to appropriate excitation and emission wavelengths for this compound. The PDA detector allows for the acquisition of the full UV-Vis spectrum of the eluting compounds, aiding in identification.

Toxicological Significance and Signaling Pathways

This compound is a pro-mutagen and pro-carcinogen, meaning it requires metabolic activation to exert its toxic effects. Its genotoxicity is a key driver of its carcinogenic potential.

Metabolic Activation of this compound

The metabolic activation of this compound can proceed through two main pathways: nitroreduction and ring oxidation.

-

Nitroreduction: This is considered the primary activation pathway leading to mutagenicity. Cytosolic nitroreductases convert this compound to N-hydroxy-1-aminopyrene, which can then form DNA adducts, primarily at the C8 position of guanine.

-

Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings of this compound to form phenols and epoxides. While these metabolites can also be mutagenic, this pathway is generally considered to be less significant for the genotoxicity of this compound compared to nitroreduction.

Caption: Metabolic activation pathways of this compound.

Signaling Pathways of this compound-Induced Toxicity

Exposure to this compound triggers a cascade of cellular events, leading to DNA damage, cell cycle arrest, and apoptosis.

-

DNA Damage Response: The formation of this compound-DNA adducts activates the DNA damage response pathway. This involves the activation of checkpoint kinase 1 (CHK1), which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Caption: this compound induced DNA damage response pathway.

-

Apoptosis Induction: this compound can induce apoptosis through both caspase-dependent and caspase-independent pathways. In macrophages, this compound has been shown to induce apoptosis via the nuclear translocation of apoptosis-inducing factor (AIF), a key mediator of caspase-independent cell death.

-

Oxidative Stress: The metabolism of this compound can generate reactive oxygen species (ROS), leading to oxidative stress. This can cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), and activate cellular defense mechanisms. One such pathway is the AMPK/Nrf-2/HO-1 pathway, which is involved in the antioxidant response.

Caption: this compound induced oxidative stress and apoptosis.

Conclusion

Since its discovery as a component of diesel exhaust, this compound has become a critical focus of environmental and toxicological research. Its role as a marker for diesel emissions, coupled with its potent mutagenicity and carcinogenicity, underscores the importance of continued investigation into its formation, atmospheric fate, and health effects. This technical guide has provided a comprehensive overview of the key aspects of this compound research, from its historical discovery to the intricate molecular pathways it perturbs. For researchers, scientists, and drug development professionals, a thorough understanding of this compound is essential for assessing the risks associated with diesel exhaust exposure and for developing strategies to mitigate its harmful effects.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for 1-Nitropyrene analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products.[1] It is a potent mutagen and is reasonably anticipated to be a human carcinogen.[1] Accurate and sensitive quantification of this compound in various environmental and biological matrices is crucial for exposure assessment and toxicological studies. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of this compound due to its high resolution, sensitivity, and versatility.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and data analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for this compound analysis.

Table 1: HPLC Method Performance for this compound Analysis

| Parameter | Value | Matrix | Reference |

| Working Range | 0.021 to 104 µg/m³ (for a 500 L air sample) | Diesel Particulate Matter | [2] |

| Limit of Detection (LOD) | 10 ng/sample | Spiked Glass Fiber Filters | [2] |

| Limit of Quantitation (LOQ) | 20 ng/sample | Spiked Glass Fiber Filters | [2] |

| Average Recovery | 88.4% to 101.2% | Spiked Glass Fiber Filters | |

| Average Recovery | 73% to 114% | NIST SRM-1650 Diesel Particulates |

Experimental Protocols

Protocol 1: Sample Preparation from Diesel Soot

This protocol describes the extraction and cleanup of this compound from diesel engine soot samples.

Materials:

-

Diesel soot sample

-

Ethanol

-

Benzene

-

Methanol

-

Hydrochloric acid

-

Zinc powder

-

Cyclohexane

-

Acetonitrile

-

Ultrasonic bath

-

Silica gel column

-

Nitrogen gas evaporator

Procedure:

-

Extraction:

-

Weigh a known amount of the diesel soot sample.

-

Add 10 ml of ethanol and 40 ml of benzene to the sample.

-

Sonicate the mixture for 10 minutes using an ultrasonic apparatus.

-

Separate the extract from the solid particles.

-

-

Reduction (Optional, for fluorescence detection of the amine):

-

Redissolve the dried extract in methanol.

-

Add hydrochloric acid and zinc powder and react for 15 minutes to convert this compound to 1-Aminopyrene.

-

Extract the reduced aromatic amines with benzene.

-

Evaporate the benzene extract to dryness under a stream of nitrogen gas.

-

Redissolve the residue in cyclohexane.

-

-

Cleanup:

-

Perform column chromatography on a silica gel column.

-

Elute the column with benzene to separate the aromatic amino compounds.

-

Collect the fraction containing the target analytes and evaporate to dryness under nitrogen gas.

-

Reconstitute the residue in acetonitrile for HPLC analysis.

-

Protocol 2: HPLC Analysis

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, injector, column oven, and detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, starting with 80% methanol and increasing to 100% methanol over the course of the run.

-

Flow Rate: 1.0 ml/minute.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 40-45 °C.

-

Detector:

-

UV Detector: Monitor at a wavelength of 254 nm or 380 nm.

-

Fluorescence Detector: For enhanced sensitivity, especially after reduction to 1-aminopyrene. Excitation and emission wavelengths should be optimized.

-

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase or a compatible solvent.

-

Sample Injection: Inject the prepared sample extract and standards onto the HPLC system.

-

Data Acquisition: Record the chromatograms and integrate the peak areas corresponding to this compound.

-